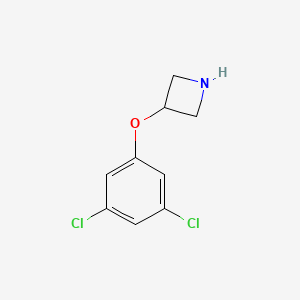

3-(3,5-Dichlorophenoxy)azetidine

Description

3-(3,5-Dichlorophenoxy)azetidine (CAS: 40133-23-1) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3,5-dichlorophenoxy group. The azetidine ring’s small size confers significant ring strain, which may influence its reactivity and interaction with biological targets . Its structural uniqueness lies in the combination of the azetidine scaffold with a halogenated aromatic moiety, a feature shared with several bioactive and pesticidal compounds (e.g., procymidone, vinclozolin) .

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

3-(3,5-dichlorophenoxy)azetidine |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 |

InChI Key |

VFNUDMPKCKOBJW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenoxy)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves cyclization, nucleophilic substitution, and cycloaddition reactions . These methods are scalable and can be optimized for large-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenoxy)azetidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: The dichlorophenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

3-(3,5-Dichlorophenoxy)azetidine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenoxy)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is highly strained, making it reactive and capable of undergoing various chemical transformations. This reactivity is harnessed in different applications, from catalysis to drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,5-Dichlorophenoxy)azetidine with analogs differing in substituents on the phenyl ring or azetidine moiety. Key differences in physical properties, bioactivity, and applications are highlighted.

Table 1: Structural and Physical Properties of Selected Azetidine Derivatives

Key Observations:

Substituent Effects on Molecular Weight: Chlorine substituents increase molecular weight significantly compared to fluorine analogs. For example, this compound (232.08 g/mol) is ~27% heavier than 3-(3,5-Difluorophenyl)azetidine (183.16 g/mol) . Bulkier groups (e.g., methyl in 1219982-33-8) further elevate molecular weight and density .

Electronic and Reactivity Profiles :

- The electron-withdrawing nature of chlorine and nitro groups may enhance electrophilic reactivity compared to fluorine or methoxy substituents. For instance, the nitro group in 1373253-27-0 could facilitate nucleophilic substitution reactions .

- Fluorine’s high electronegativity might improve metabolic stability but reduce interaction with hydrophobic targets compared to chlorine .

Biological and Industrial Relevance: Anti-Tuberculosis Activity: Spirocyclic azetidine derivatives (e.g., 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]) demonstrate potent activity against M. tuberculosis, with MICs lower than isoniazid . Pesticidal Applications: 3,5-Dichlorophenyl-substituted compounds like procymidone and vinclozolin (oxazolidinedione derivatives) are established fungicides . The azetidine analog’ discontinued status may reflect inferior efficacy or stability compared to these heterocyclic counterparts.

Research Implications and Limitations

Data Gaps: Physical and toxicological data for this compound are scarce, possibly due to its discontinued status . Predicted properties for analogs (e.g., 1219982-33-8 ) suggest methodologies for estimating parameters in absence of empirical data.

Opportunities for Optimization: Hybridizing the 3,5-dichlorophenoxy group with bioactive scaffolds (e.g., spirocycles ) could yield novel antimicrobial or pesticidal agents.

Biological Activity

3-(3,5-Dichlorophenoxy)azetidine is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its structure includes a dichlorophenoxy group at the 3 and 5 positions of the phenyl ring, which significantly influences its biological activity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial contexts.

The unique substitution pattern of this compound imparts distinct electronic properties and steric effects that enhance its reactivity. The presence of chlorine substituents at the 3 and 5 positions increases its potential biological activity compared to other azetidines.

| Property | Description |

|---|---|

| Molecular Formula | C10H10Cl2N |

| Molecular Weight | 229.10 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | ClC1=CC(CN2CCNCC2)=C(C=C1)OCC(C)C |

The biological activity of this compound is believed to involve several mechanisms:

- Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines. The dichlorophenoxy group may interact with specific cellular targets, inhibiting cancer cell proliferation.

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit microbial growth, potentially through disruption of cell membrane integrity or interference with metabolic pathways.

Research Findings

Recent studies have evaluated the biological activity of this compound in various contexts:

-

Anticancer Studies :

- In vitro assays indicated that compounds with structural similarities exhibit cytotoxic effects on various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against these cell lines .

- A study involving azetidine derivatives showed that modifications in the structure could lead to enhanced anticancer activities through better binding affinities with target enzymes .

- Antimicrobial Activity :

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of azetidine derivatives, researchers synthesized various compounds based on the azetidine framework and assessed their efficacy against multiple cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, demonstrating potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally related compounds to this compound. The study found that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the dichlorophenoxy group could enhance antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.